Gamma-Octalactone-d4 is a deuterated form of gamma-octalactone, a cyclic ester (lactone) that is often associated with a creamy and coconut-like aroma. The deuteration of this compound involves the substitution of hydrogen atoms with deuterium, which can be useful for various analytical and research purposes, particularly in studies involving isotopic labeling.
Gamma-octalactone is naturally found in several food products, including dairy and coconut, where it contributes to their characteristic flavors. The deuterated variant, gamma-octalactone-d4, can be synthesized in laboratories for specific applications in flavor chemistry and analytical studies.
Gamma-octalactone-d4 falls under the category of lactones, which are cyclic esters formed from the reaction of alcohols and carboxylic acids. It is classified as a volatile organic compound (VOC) due to its significant presence in aroma profiles.
The synthesis of gamma-octalactone-d4 typically involves the use of deuterated reagents. One common method is the reaction of octanoic acid with deuterated alcohols in the presence of acid catalysts. The incorporation of deuterium can be achieved using lithium aluminum deuteride (LiAlD4), which serves as a reducing agent to facilitate the substitution of hydrogen atoms with deuterium.
The synthesis process may include:
Gamma-octalactone has a molecular formula of for its non-deuterated form, while gamma-octalactone-d4 has the formula . Its structure consists of an eight-membered lactone ring, which is crucial for its aromatic properties.
Gamma-octalactone-d4 can participate in various chemical reactions typical of lactones:
The reactions involving gamma-octalactone-d4 are often monitored using gas chromatography-mass spectrometry (GC-MS) to analyze the products formed and their concentrations.
The mechanism by which gamma-octalactone-d4 exerts its effects, particularly in flavor applications, involves its interaction with olfactory receptors. The cyclic structure allows it to bind effectively to these receptors, triggering sensory responses that are perceived as pleasant aromas.
Gamma-octalactone-d4 is primarily used in:
This compound's unique properties make it valuable for both research and practical applications in food science and chemistry.
Gamma-octalactone-d4 (C8H10D4O2) is a deuterium-labeled analog of naturally occurring gamma-octalactone (C8H14O2), where four hydrogen atoms are replaced with stable deuterium isotopes (²H or D). The base compound features a five-membered lactone ring with a butyl side chain, systematically named as 5-butyloxolan-2-one under IUPAC nomenclature [2]. Deuterium substitution typically occurs at aliphatic positions (e.g., side-chain methyl/methylene groups), preserving the lactone’s core functional group while altering mass-dependent properties. This isotopic labeling induces measurable changes in vibrational spectroscopy and nuclear magnetic resonance (NMR) profiles. For instance, C-D bonds exhibit ~750 cm⁻¹ lower IR stretching frequencies than C-H bonds, and deuterium atoms appear as distinct singlet peaks in 2H-NMR spectra without signal splitting [3]. The molecular weight increases from 142.20 g/mol (non-deuterated) to 146.24 g/mol (deuterated), enabling mass spectrometric differentiation.
Table 1: Structural and Physical Properties of Gamma-Octalactone vs. Deuterated Form
Property | Gamma-Octalactone | Gamma-Octalactone-d4 |
---|---|---|
Molecular Formula | C8H14O2 | C8H10D4O2 |
Molecular Weight (g/mol) | 142.20 | 146.24 |
Characteristic Aroma | Coconut, creamy [7] | Odorless (due to deuteration) |
Boiling Point (°C) | 234 | ~234 (isotope effect <0.5°C) |
Key Mass Spec Fragments | m/z 99, 85, 71, 55 | m/z 103, 89, 75, 59 |
Deuterated lactones emerged as critical tools in the 1980s with advances in organic synthesis and isotope-labeling techniques. Early methods for gamma-octalactone-d4 involved acid-catalyzed deuterium exchange or ring-closing lactonization of deuterated precursors like 4-hydroxyoctanoic acid-d4 [3]. These compounds initially served as internal standards in gas chromatography-mass spectrometry (GC-MS) to correct matrix effects in flavor quantification. A landmark application appeared in Rogge et al.’s 1991 aerosol studies, where deuterated lactones helped trace atmospheric transformation pathways of organic compounds [2]. The development of modern nuclear magnetic resonance (1H/13C-NMR) further exploited deuterium’s negligible spin coupling to resolve complex spectra. By the 2000s, deuterated lactones enabled pioneering work in metabolic flux analysis, particularly in studying Yarrowia lipolytica yeast strains that beta-oxidize lactones into aroma-active metabolites [9]. Gamma-octalactone-d4 specifically facilitated kinetic isotope effect (KIE) studies, where C-D bond cleavage rates slowed enzymatic transformations, revealing rate-limiting steps in lactone metabolism [9].
In flavor science, gamma-octalactone-d4 acts as an inert tracer for dissecting olfactory mechanisms and authenticating natural flavors. Its non-deuterated form binds olfactory receptors OR5AN1 and OR1G1, eliciting coconut-creamy sensations at thresholds of ~5 ppb [7]. Deuterated analogs, however, exhibit altered binding kinetics due to deuterium’s impact on molecular vibration and conformation. Schmitt’s 2005 thesis demonstrated this by pairing gamma-octalactone-d4 with human sensory panels, showing that deuteration reduces perceived aroma intensity by 15–30%—a quantum sensory effect attributed to altered vibrational energy states [6]. Analytically, the compound excels as an internal standard in stable isotope dilution assays (SIDA). For example, protocols from Mars Inc.’s patent (T 1295/22) use gamma-octalactone-d4 to quantify crumb chocolate flavors, compensating for losses during sample preparation and GC-MS analysis [6]. Its deuterated structure generates distinct ion clusters (e.g., m/z 146 vs. 142 for M⁺), avoiding spectral overlap with endogenous compounds in dairy or fruit matrices [4].
Table 2: Analytical and Sensory Applications of Gamma-Octalactone-d4
Application Context | Function | Technical Advantage |
---|---|---|
GC-MS Flavor Quantitation | Internal Standard | Eliminates matrix effects; corrects recovery |
Olfaction Studies | Probe for Isotope Effects on Odor Perception | Alters binding kinetics without structural change |
Food Authentication | Marker for Synthetic Adulteration Detection | Distinguishes natural vs. synthetic via 2H/1H ratios |
Metabolic Flux Analysis | Tracer for β-Oxidation Pathways | Tracks enzymatic steps via KIE signatures |
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